Cas no 75522-03-1 (1-Bromospiro[2.2]pentane)
![1-Bromospiro[2.2]pentane structure](https://www.kuujia.com/scimg/cas/75522-03-1x500.png)
1-Bromospiro[2.2]pentane Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromospiro[2.2]pentane
- 2-bromospiro[2.2]pentane
- Spiro[2.2]pentane,1-bromo-
- Spiro[2.2]pentane,bromo- (9CI)
- Spiropentane, bromo-
- AKOS022173167
- EN300-91986
- DTXSID90445284
- 75522-03-1
- AG-H-01017
-
- MDL: MFCD00168675
- Inchi: InChI=1S/C5H7Br/c6-4-3-5(4)1-2-5/h4H,1-3H2
- InChI Key: PCOQWADEUQYEKD-UHFFFAOYSA-N
- SMILES: BrC1CC11CC1
Computed Properties
- Exact Mass: 145.97311g/mol
- Monoisotopic Mass: 145.97311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 83.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 1.8
1-Bromospiro[2.2]pentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92195-1G |
1-bromospiro[2.2]pentane |
75522-03-1 | 95% | 1g |
¥ 6,646.00 | 2023-03-16 | |
Enamine | EN300-91986-0.05g |
1-bromospiro[2.2]pentane |
75522-03-1 | 95% | 0.05g |
$459.0 | 2024-05-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92195-500MG |
1-bromospiro[2.2]pentane |
75522-03-1 | 95% | 500MG |
¥ 4,435.00 | 2023-03-16 | |
Enamine | EN300-91986-2.5g |
1-bromospiro[2.2]pentane |
75522-03-1 | 95% | 2.5g |
$3389.0 | 2024-05-21 | |
1PlusChem | 1P005XCE-1g |
1-Bromospiro[2.2]pentane |
75522-03-1 | 95% | 1g |
$2199.00 | 2024-04-21 | |
1PlusChem | 1P005XCE-10g |
1-Bromospiro[2.2]pentane |
75522-03-1 | 95% | 10g |
$9252.00 | 2023-12-16 | |
Ambeed | A771036-100mg |
1-Bromospiro[2.2]pentane |
75522-03-1 | 98% | 100mg |
$365.0 | 2024-04-17 | |
Aaron | AR005XKQ-100mg |
1-bromospiro[2.2]pentane |
75522-03-1 | 95% | 100mg |
$850.00 | 2025-04-03 | |
Aaron | AR005XKQ-5g |
1-Bromospiro[2.2]pentane |
75522-03-1 | 95% | 5g |
$6920.00 | 2023-12-15 | |
1PlusChem | 1P005XCE-100mg |
1-Bromospiro[2.2]pentane |
75522-03-1 | 95% | 100mg |
$804.00 | 2024-04-21 |
1-Bromospiro[2.2]pentane Related Literature
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
Additional information on 1-Bromospiro[2.2]pentane
Exploring the Unique Properties and Applications of 1-Bromospiro[2.2]pentane (CAS No. 75522-03-1)
1-Bromospiro[2.2]pentane (CAS No. 75522-03-1) is a fascinating spirocyclic organic compound that has garnered significant attention in recent years due to its unique structural features and versatile applications in synthetic chemistry. The compound's distinctive spiro[2.2]pentane framework, characterized by two fused cyclopropane rings sharing a common carbon atom, makes it an intriguing subject for researchers exploring strained ring systems and their reactivity. This structural motif has become increasingly relevant in the development of novel pharmaceuticals, advanced materials, and specialty chemicals.
One of the most compelling aspects of 1-Bromospiro[2.2]pentane is its role as a valuable building block in organic synthesis. The presence of both the strained spirocyclic system and the reactive bromine atom creates unique opportunities for chemical transformations. Researchers have successfully employed this compound in various coupling reactions, nucleophilic substitutions, and ring-opening processes. The spiro[2.2]pentane core has shown particular promise in medicinal chemistry, where its rigid, three-dimensional structure can impart improved pharmacological properties to drug candidates.
Recent studies have highlighted the potential of 1-Bromospiro[2.2]pentane in the development of new materials with enhanced properties. The compound's strained ring system can be utilized to create polymers with unusual mechanical characteristics or to introduce specific steric constraints in molecular architectures. This has led to growing interest from materials scientists working on advanced coatings, adhesives, and specialty polymers. The compound's CAS number 75522-03-1 has become increasingly searched in academic databases as researchers explore its potential in these cutting-edge applications.
The synthesis and handling of 1-Bromospiro[2.2]pentane require specialized knowledge due to the compound's unique reactivity profile. While the bromine atom provides an excellent handle for further functionalization, the strained nature of the spiro[2.2]pentane system means that reaction conditions must be carefully controlled to avoid unwanted side reactions. This has led to numerous methodological studies published in recent years, addressing questions about optimal reaction conditions, catalysts, and purification techniques for this interesting compound.
In the context of green chemistry and sustainable synthesis, 1-Bromospiro[2.2]pentane presents both challenges and opportunities. Researchers are actively investigating more efficient synthetic routes to this compound and exploring its potential as a precursor for environmentally friendly chemical processes. The compound's ability to participate in atom-economical transformations makes it particularly attractive for modern synthetic strategies that prioritize efficiency and minimal waste generation.
The pharmaceutical industry has shown growing interest in 1-Bromospiro[2.2]pentane derivatives as potential bioactive molecules. The rigid spirocyclic structure can help address common challenges in drug design, such as improving metabolic stability or enhancing target specificity. Several recent patent applications have featured compounds derived from this scaffold, particularly in areas like central nervous system disorders and anti-inflammatory therapies. The compound's CAS 75522-03-1 appears with increasing frequency in pharmaceutical literature and database searches.
Analytical characterization of 1-Bromospiro[2.2]pentane presents unique challenges due to its strained structure. Advanced techniques such as X-ray crystallography, high-field NMR spectroscopy, and computational modeling have been employed to fully understand its molecular properties. These studies have revealed interesting aspects of the compound's electronic structure and conformational behavior, which continue to inform its applications in various fields of chemistry.
Looking to the future, 1-Bromospiro[2.2]pentane (CAS No. 75522-03-1) is poised to play an increasingly important role in both academic research and industrial applications. Its combination of structural novelty and synthetic utility makes it a valuable tool for chemists working across multiple disciplines. As research into strained ring systems continues to advance, this compound and its derivatives are likely to feature prominently in the development of new materials, pharmaceuticals, and specialty chemicals with enhanced properties and performance characteristics.
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